molecular formula C16H12N4O B5531338 N'-(8-quinolinylmethylene)isonicotinohydrazide

N'-(8-quinolinylmethylene)isonicotinohydrazide

Cat. No. B5531338
M. Wt: 276.29 g/mol
InChI Key: IJNSAVFQLGLHLP-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N'-(1, 4-naphtho-quinone-2yl) isonicotinohydrazide and other derivatives, typically involves condensation reactions. These reactions are often conducted in the presence of solvents like absolute ethanol, leading to the formation of compounds with distinct spectral and structural characteristics (Rani et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various spectroscopic techniques, including NMR and mass spectrometry, alongside X-ray crystallography for precise structural determination. For example, compounds like Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide have their structures established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, indicating a detailed insight into the molecular architecture of such compounds (Afzal et al., 2012).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical behaviors, including reactions that lead to corrosion inhibition, as seen in quinolin-5-ylmethylene derivatives. Such compounds demonstrate excellent inhibitory properties against mild steel corrosion in acidic solutions, showcasing their chemical reactivity and interaction with metal surfaces (Saliyan & Adhikari, 2008).

Physical Properties Analysis

The physical properties, including crystallinity, transparency in the visible region, and optical cut-off values, are significant for understanding the material's suitability for various applications. Single crystal X-ray diffraction techniques often reveal the crystal systems and space groups, providing detailed information on the crystalline perfection of such compounds (Meenatchi et al., 2014).

Chemical Properties Analysis

The chemical properties of N'-(8-quinolinylmethylene)isonicotinohydrazide derivatives are closely linked to their molecular structure, enabling specific interactions and reactions. These properties are pivotal in their application as corrosion inhibitors, where their efficiency is attributed to the adsorption of inhibitor molecules on metal surfaces, showcasing a potential for protective applications in industrial settings (Yadav et al., 2015).

properties

IUPAC Name

N-[(E)-quinolin-8-ylmethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c21-16(13-6-9-17-10-7-13)20-19-11-14-4-1-3-12-5-2-8-18-15(12)14/h1-11H,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNSAVFQLGLHLP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=NNC(=O)C3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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